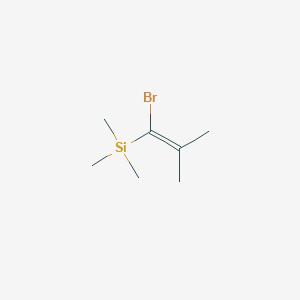
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is an organosilicon compound that features a bromine atom, a methyl group, and a trimethylsilyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane typically involves the reaction of 1-bromo-2-methylpropene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Bromo-2-methylpropene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in inert solvents like dichloromethane.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2-methylpropene.
Addition: Formation of dihalides or haloalkanes.
Aplicaciones Científicas De Investigación
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active molecules.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane in chemical reactions involves the interaction of its functional groups with reagents and substrates. The bromine atom can act as a leaving group in substitution and elimination reactions, while the trimethylsilyl group can stabilize intermediates and transition states. The propene moiety can participate in addition reactions, providing a versatile platform for various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilyl chloride: Lacks the propene moiety, limiting its reactivity to silylation reactions.
1-Bromo-2-methyl-1-propene: Similar structure but without the trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(1-Bromo-2-methylprop-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and material science.
Propiedades
Número CAS |
65426-00-8 |
|---|---|
Fórmula molecular |
C7H15BrSi |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(1-bromo-2-methylprop-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C7H15BrSi/c1-6(2)7(8)9(3,4)5/h1-5H3 |
Clave InChI |
HUJZMXFDTAYESQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C([Si](C)(C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


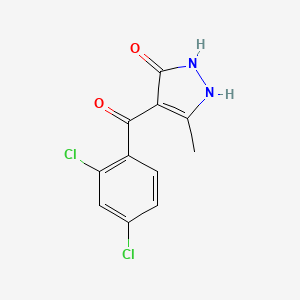
![N,7-Dimethyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B14473216.png)
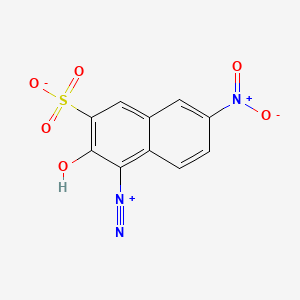
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
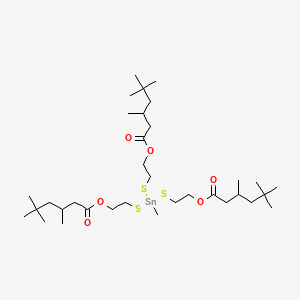
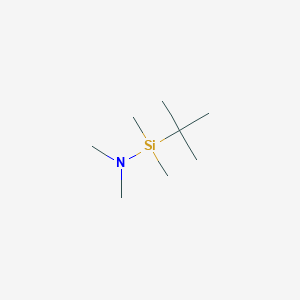

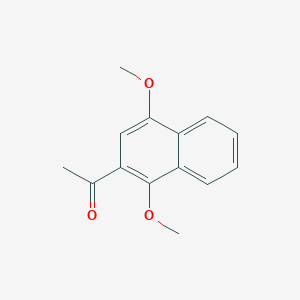
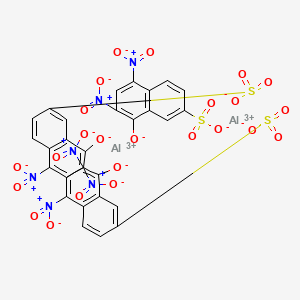
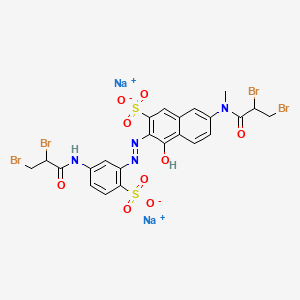
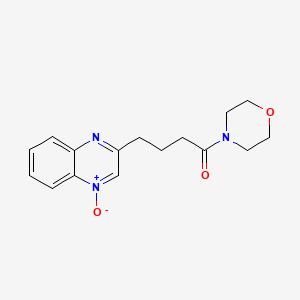
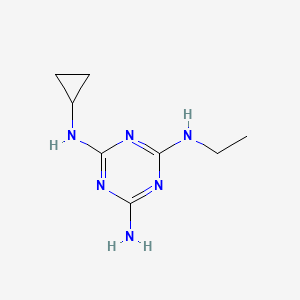
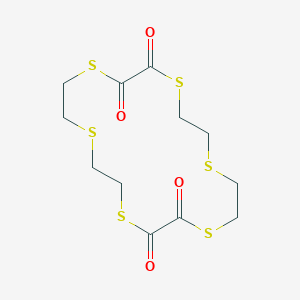
![2-nitro-5-[(Z)-2-phenyl-1-(trichloromethylsulfonyl)ethenyl]furan](/img/structure/B14473276.png)
